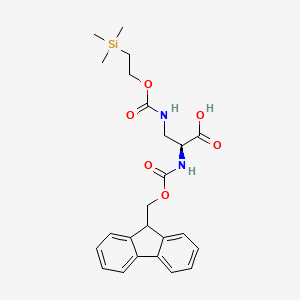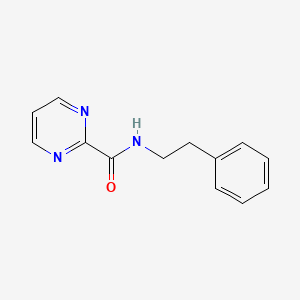
N-phenethylpyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethylpyrimidine-2-carboxamide is a compound that falls within the broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids, one of the four bases in the DNA and RNA structure is a pyrimidine derivative.
Synthesis Analysis
The synthesis of carboxamide derivatives can be achieved through various methods. One approach involves the use of 1,1′-carbonyldioxydi[2(1H)-pyridone] (CDOP) for the synthesis of carboxamides and peptides from corresponding carboxylic acids and amines or α-amino acids, which proceeds without the need for basic promoters, thus avoiding undesired racemization . Another method includes a three-component reaction involving acetoacetanilides, aromatic aldehydes, and urea to synthesize N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides . Additionally, the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride or amines can lead to the formation of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The carboxamide group (-CONH2) attached to the pyrimidine ring is a key functional group that can engage in hydrogen bonding and other interactions, influencing the compound's chemical behavior and biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield esters of substituted pyrimidinecarboxylic acids, which can be further hydrolyzed and decarboxylated to produce pyrimidinamines and other pyrimidine derivatives . The design of biarylpyrimidines involves Suzuki biaryl cross-coupling of dihalopyrimidines, which can lead to compounds with selective binding to nucleic acid structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of the carboxamide group can enhance solubility in polar solvents and enable the formation of hydrogen bonds. The antimicrobial activity of some pyrimidine derivatives has been studied, indicating potential applications in medicinal chemistry . Aromatic polyamides and polyimides based on pyrimidine derivatives can exhibit high thermal stability and solubility in polar solvents, making them suitable for the production of films and coatings .
Mecanismo De Acción
Target of Action
N-(2-phenylethyl)pyrimidine-2-carboxamide, also known as N-phenethylpyrimidine-2-carboxamide, is a pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory properties Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain inflammatory mediators . This suggests that N-(2-phenylethyl)pyrimidine-2-carboxamide may interact with these targets, leading to a reduction in inflammation.
Biochemical Pathways
For instance, it may inhibit the NF-κB pathway, which plays a crucial role in the regulation of immune response to infection .
Result of Action
Given its potential anti-inflammatory properties, it is likely that this compound leads to a reduction in inflammation at the molecular and cellular levels .
Action Environment
This will help in the development of more potent and efficacious drugs with pyrimidine scaffold .
Propiedades
IUPAC Name |
N-(2-phenylethyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(12-14-8-4-9-15-12)16-10-7-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYOPQMUINCFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3019292.png)

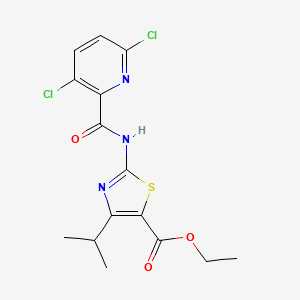
![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)
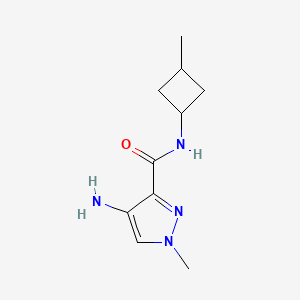
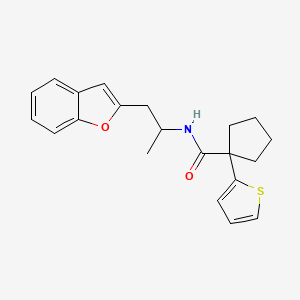
![2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride](/img/structure/B3019305.png)
![N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3019306.png)
![Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B3019307.png)
![4-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B3019308.png)
![2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B3019310.png)
